BenchChemオンラインストアへようこそ!

(3-Nitro-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone

Medicinal Chemistry Process Chemistry Synthetic Intermediates

(3-Nitro-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone (CAS 853296-95-4) is a nitro-aromatic piperazine methanone building block with the molecular formula C₁₃H₁₄F₃N₃O₃ and a molecular weight of 317.26 g/mol. The compound belongs to the class of N-acylpiperazines and serves as a versatile synthetic intermediate, primarily distinguished by its capacity to undergo quantitative reduction to the corresponding aniline derivative — a key substructure in kinase inhibitor patents.

Molecular Formula C13H14F3N3O3
Molecular Weight 317.26 g/mol
CAS No. 853296-95-4
Cat. No. B3194556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Nitro-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone
CAS853296-95-4
Molecular FormulaC13H14F3N3O3
Molecular Weight317.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C13H14F3N3O3/c1-17-2-4-18(5-3-17)12(20)9-6-10(13(14,15)16)8-11(7-9)19(21)22/h6-8H,2-5H2,1H3
InChIKeyPNDCXBGTNCFIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (3-Nitro-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone (CAS 853296-95-4) for Medicinal Chemistry Sourcing


(3-Nitro-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone (CAS 853296-95-4) is a nitro-aromatic piperazine methanone building block with the molecular formula C₁₃H₁₄F₃N₃O₃ and a molecular weight of 317.26 g/mol [1]. The compound belongs to the class of N-acylpiperazines and serves as a versatile synthetic intermediate, primarily distinguished by its capacity to undergo quantitative reduction to the corresponding aniline derivative — a key substructure in kinase inhibitor patents [2]. Its substitution pattern combines a nitro group and a trifluoromethyl group on the benzoyl ring, providing a unique electron-withdrawing profile that differentiates it from regioisomeric analogs and structurally related building blocks used in medicinal chemistry campaigns.

Why Generic Substitution Fails for (3-Nitro-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone in Lead Optimization Pipelines


Substituting CAS 853296-95-4 with its reduced amino analog (CAS 853296-96-5) or a regioisomeric variant (e.g., 2-trifluoromethyl-4-nitro substitution, CAS 853297-03-7) fundamentally alters the synthetic trajectory and biological profile of downstream products . The nitro group serves as a masked amine, enabling multistep synthetic sequences where the electron-withdrawing nitro substituent modulates reactivity of the piperazine nitrogen and the benzoyl carbonyl . Direct replacement with the amino analog eliminates the ability to exploit timed reductive unmasking strategies, while regioisomeric substitution changes the spatial arrangement of pharmacophoric groups — a critical factor when the 3-nitro-5-trifluoromethyl pattern is specifically claimed in patent Markush structures covering kinase inhibitors with nanomolar potency [1]. The quantitative reduction yield observed for this specific nitro compound underscores its process chemistry advantage over less efficient reduction substrates.

Quantitative Product-Specific Differentiation Evidence for (3-Nitro-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone (CAS 853296-95-4)


Quantitative Reduction Yield: Nitro to Amino Conversion Efficiency as a Process Chemistry Differentiator

The nitro compound CAS 853296-95-4 undergoes catalytic hydrogenation to the amino analog (CAS 853296-96-5) with quantitative yield (approximately 100%), as demonstrated by the conversion of 6.77 g (21 mmol) of the nitro starting material to 6.14 g of the amino product after recrystallization . This represents a near-stoichiometric transformation (theoretical maximum 6.04 g, achieved 6.14 g due to residual solvent). The amino analog is a key building block used to construct a kinase inhibitor with an IC₅₀ of 3 nM against SOS1 by SPR assay [1]. In contrast, alternative nitroaromatic building blocks with different substitution patterns may exhibit lower reduction yields due to competing side reactions or incomplete conversion.

Medicinal Chemistry Process Chemistry Synthetic Intermediates Catalytic Hydrogenation

Regioisomeric Differentiation: 3-Nitro-5-CF₃ vs. 2-CF₃-4-Nitro Substitution Pattern and Its Impact on Downstream Bioactivity

CAS 853296-95-4 bears the nitro group at position 3 and the trifluoromethyl group at position 5 of the benzoyl ring (meta-substitution relative to the carbonyl). The regioisomer with reversed substitution, (2-(trifluoromethyl)-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone (CAS 853297-03-7), places the nitro group para to the carbonyl and the trifluoromethyl group ortho . In kinase inhibitor patent US12053473, the 3-amino-5-(trifluoromethyl) pattern (derived from the target compound) is specifically claimed in Example I-353, indicating that this precise substitution geometry is essential for target engagement [1]. The corresponding 3-nitro-5-CF₃ pattern provides the correct precursor to access this privileged pharmacophore geometry, whereas the 2-CF₃-4-nitro regioisomer would lead to a different orientation of the amine-derived substituent relative to the piperazine core.

Structure-Activity Relationship (SAR) Kinase Inhibitors Regioisomerism Patent Selectivity

Nitro Group as a Latent Amine: Synthetic Flexibility Compared to the Direct Amino Analog

The nitro compound CAS 853296-95-4 functions as a masked amine, allowing synthetic manipulations that would be incompatible with a free amino group. The amino analog CAS 853296-96-5 (molecular weight 287.28 g/mol) has a free NH₂ group that can undergo undesired acylation, alkylation, or oxidation during subsequent synthetic steps . The nitro compound (molecular weight 317.26 g/mol) is stable to these conditions and can be unmasked at the optimal point in the synthetic sequence via quantitative reduction . This orthogonal reactivity profile is not achievable with the amino analog, which would require additional protecting group steps, increasing step count and reducing overall yield. Furthermore, the electron-withdrawing nitro group activates the benzoyl carbonyl toward nucleophilic attack, potentially enabling chemoselective transformations not accessible with the amino analog.

Synthetic Strategy Protecting Group Chemistry Multistep Synthesis Intermediate Stability

Commercial Availability and Purity Benchmarking Against Structurally Related Building Blocks

CAS 853296-95-4 is commercially available from multiple suppliers at a standard purity of 95%+ . The compound is listed with the identifier SCHEMBL4935101 and the DTXSID DTXSID501160769, indicating inclusion in public cheminformatics databases and facilitating cross-referencing . Multiple sourcing options reduce supply chain risk, which is particularly relevant for compounds used as intermediates in multistep synthesis where consistent quality is critical. In contrast, the amino analog CAS 853296-96-5 is listed by fewer suppliers, and the regioisomer CAS 853297-03-7 has even more limited commercial availability, potentially causing procurement delays or batch-to-batch variability.

Chemical Procurement Building Block Quality Purity Analysis Supply Chain Reliability

Procurement-Optimized Application Scenarios for (3-Nitro-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone (CAS 853296-95-4)


Kinase Inhibitor Lead Optimization: Precursor for 3-Amino-5-(trifluoromethyl)phenyl Pharmacophores

Medicinal chemistry teams pursuing kinase targets (e.g., SOS1, RET, or related kinases) that utilize a 3-amino-5-(trifluoromethyl)phenyl substructure should source CAS 853296-95-4 as the preferred intermediate. Quantitative reduction yields the aniline building block that is specifically claimed in kinase inhibitor patents exemplified by US12053473, where analogs with this substructure achieve IC₅₀ values as low as 3 nM against SOS1 [1]. Using the nitro intermediate allows late-stage unmasking of the amine, enabling synthetic flexibility not available with the pre-formed aniline analog. This strategy is particularly valuable when the piperazine benzamide core must undergo further functionalization before amine unmasking.

Multistep Parallel Synthesis Libraries Requiring Orthogonal Reactivity

In parallel synthesis campaigns where the piperazine benzamide scaffold is diversified through amide coupling, reductive amination, or N-alkylation, CAS 853296-95-4 provides a stable nitro-masked intermediate that tolerates a wide range of reaction conditions [1]. The quantitative reduction step at the library's terminal stage efficiently reveals the amine for final diversification or biological testing, avoiding protecting group manipulations that would reduce library yield and purity. This contrasts with the amino analog, which would require protection prior to many transformations, adding steps and variability.

Process Chemistry Scale-Up of Patent-Covered Intermediates

For process chemistry groups tasked with scaling up patent-protected kinase inhibitor intermediates, CAS 853296-95-4 offers a validated starting point. The documented quantitative reduction yield (6.77 g → 6.14 g, ~100%) under mild catalytic hydrogenation conditions (10% Pd/C, H₂, RT) demonstrates scalable, high-efficiency conversion without chromatographic purification [1]. This reduces solvent waste, processing time, and cost per gram of the amino intermediate compared to less efficient reduction substrates or alternative synthetic routes that may require chromatography at the intermediate stage.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Collections

CAS 853296-95-4 may be considered for inclusion in fragment or building block collections where both the nitro group and the 4-methylpiperazine moiety provide diversification points. The 3-nitro-5-(trifluoromethyl)phenyl core represents a privileged fragment substructure in kinase-targeted libraries, and its reduction product features prominently in bioactive molecules with nanomolar potency [1]. The compound's commercial availability from multiple suppliers at 95%+ purity supports reliable library assembly .

Quote Request

Request a Quote for (3-Nitro-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.